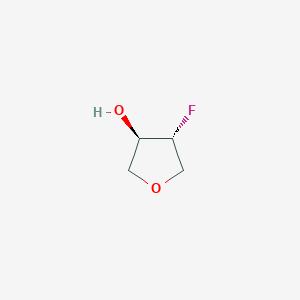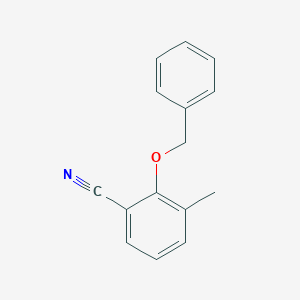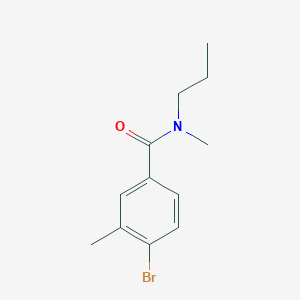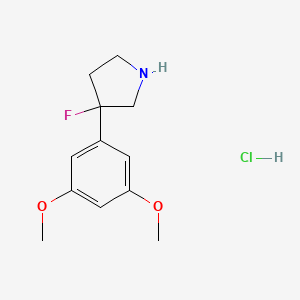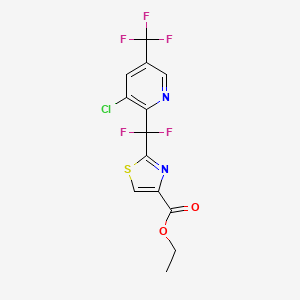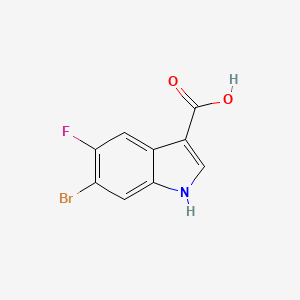
Bromure de 2-bromo-3,5-difluorobenzyl
Vue d'ensemble
Description
2-Bromo-3,5-difluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2F2. It is a derivative of benzyl bromide, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a bromine atom at the 2 position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Applications De Recherche Scientifique
2-Bromo-3,5-difluorobenzyl bromide is used in various scientific research applications:
Safety and Hazards
2-Bromo-3,5-difluorobenzyl bromide is classified as a skin corrosive substance . It has a GHS05 pictogram and the signal word is "Danger" . The hazard statement for this compound is H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, and P363 .
Mécanisme D'action
Target of Action
2-Bromo-3,5-difluorobenzyl bromide is primarily used as an organic synthesis intermediate . It is a versatile building block in the synthesis of various bioactive molecules and pharmaceutical compounds . The specific targets of this compound can vary depending on the final product it is used to synthesize.
Mode of Action
The mode of action of 2-Bromo-3,5-difluorobenzyl bromide is largely dependent on the chemical reactions it undergoes during the synthesis of other compounds. As a halogenated compound, it can participate in various types of reactions including nucleophilic substitution .
Biochemical Pathways
The specific biochemical pathways affected by 2-Bromo-3,5-difluorobenzyl bromide are determined by the bioactive molecules or pharmaceutical compounds that are synthesized using it as an intermediate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-difluorobenzyl bromide typically involves the bromination of 3,5-difluorobenzyl alcohol. One common method includes the use of triphenylphosphine and carbon tetrabromide in an ether solvent. The reaction mixture is stirred at room temperature, and the product is purified using silica gel chromatography .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-3,5-difluorobenzyl bromide may involve similar bromination reactions but on a larger scale. The use of hydrobromic acid and hydrogen peroxide as brominating agents under controlled conditions can also be employed to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3,5-difluorobenzyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields 3,5-difluoro-2-azidobenzyl bromide, while reaction with potassium cyanide produces 3,5-difluoro-2-cyanobenzyl bromide .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluorobenzyl bromide: Similar structure but lacks the bromine atom at the 2 position.
2,6-Difluorobenzyl bromide: Fluorine atoms are at the 2 and 6 positions instead of 3 and 5.
2-Bromo-4,6-difluorobenzyl bromide: Fluorine atoms are at the 4 and 6 positions.
Uniqueness
2-Bromo-3,5-difluorobenzyl bromide is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of compounds with specific electronic and steric characteristics .
Propriétés
IUPAC Name |
2-bromo-1-(bromomethyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSJQGXOBIKLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1448574.png)

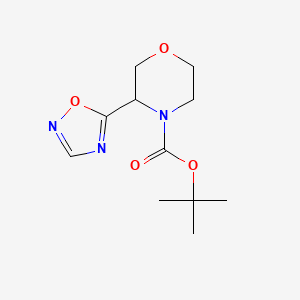
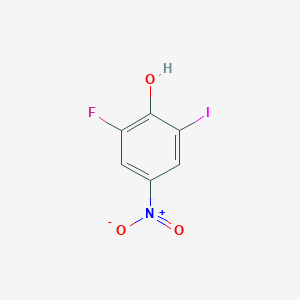
amine](/img/structure/B1448579.png)
